Deoxybrevianamide E

Descripción general

Descripción

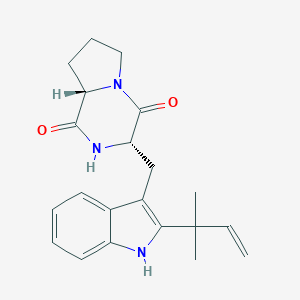

Deoxybrevianamide E is a cyclic dipeptide that belongs to the class of indole alkaloids. It is derived from brevianamide F, which is cyclo-L-tryptophyl-L-proline, substituted at position 2 on the indole ring by a 1,1-dimethylallyl group . This compound is notable for its unique structural properties and biological activities, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxybrevianamide E can be synthesized through the prenylation of cyclo-L-tryptophyl-L-proline at position C-2 with the enzyme EchPT1 . The process involves the use of prenyltransferases as biocatalysts for unnatural substrates, leading to the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological techniques to harness the biosynthetic pathways of fungi, particularly Aspergillus species, to produce the compound .

Análisis De Reacciones Químicas

Types of Reactions: Deoxybrevianamide E undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the pinacol-type rearrangement of the isoprenyl unit, which is crucial in the biosynthesis of advanced metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents. The conditions often involve specific pH levels and temperatures to facilitate the desired transformations .

Major Products: The major products formed from these reactions include 6-hydroxythis compound and other advanced metabolites that are part of the notoamide biosynthetic pathway .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

DBE has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds related to DBE exhibit activity against fungi and bacteria, suggesting potential use in developing new antimicrobial agents.

- Case Study : A study on the antifungal activity of DBE derivatives showed promising results against Candida albicans and Aspergillus niger, indicating its potential as a lead compound for antifungal drug development .

Neuroprotective Effects

DBE has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

- Case Study : In vitro studies revealed that DBE can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its therapeutic potential in conditions like Alzheimer's disease .

Synthetic Biology Applications

Biosynthetic Pathway Engineering

Recent advancements in synthetic biology have utilized DBE as a precursor in engineered biosynthetic pathways to produce complex alkaloids.

- Data Table: Engineered Pathways for DBE Production

| Pathway Component | Function | Outcome |

|---|---|---|

| NotF | Prenyltransferase | Converts brevianamide F to DBE |

| BvnB | Flavin-dependent monooxygenase | Facilitates stereoselective reactions producing hydroxypyrroloindoline |

This engineered pathway allows for the efficient production of DBE and its derivatives, showcasing its utility in synthetic biology.

Chemical Synthesis Applications

Total Synthesis Studies

DBE has been a subject of interest in total synthesis research due to its complex structure. Researchers have developed various synthetic routes to produce DBE, which can serve as intermediates for synthesizing other biologically active compounds.

- Case Study : A notable total synthesis of DBE involved a series of reactions including cyclization and functional group transformations, leading to the successful synthesis of both DBE and brevianamide E .

Biochemical Research

Enzymatic Studies

DBE plays a crucial role in understanding enzyme mechanisms involved in the biosynthesis of related alkaloids. The characterization of enzymes like NotF has provided insights into the biosynthetic pathways of fungal metabolites.

- Data Table: Enzymes Involved in DBE Biosynthesis

| Enzyme | Function | Key Findings |

|---|---|---|

| NotF | Catalyzes prenylation | Identified as this compound synthase |

| BvnB | Facilitates hydroxylation and oxidation | Enhances product diversity |

These studies not only elucidate the biosynthetic pathways but also pave the way for biotechnological applications in producing novel compounds.

Mecanismo De Acción

The mechanism of action of deoxybrevianamide E involves its role as a biosynthetic precursor. It undergoes prenylation and subsequent transformations to form advanced metabolites. The molecular targets and pathways involved include the prenyltransferase enzymes and the pinacol-type rearrangement mechanism .

Comparación Con Compuestos Similares

Brevianamide F: The parent compound from which deoxybrevianamide E is derived.

Notoamide E: A structurally related metabolite involved in the same biosynthetic pathway.

Stephacidin A: Another indole alkaloid with similar biosynthetic origins.

Uniqueness: this compound is unique due to its specific prenylation pattern and its role as a key intermediate in the biosynthesis of notoamides and other advanced metabolites. Its structural properties and biological activities distinguish it from other similar compounds .

Actividad Biológica

Deoxybrevianamide E (DE) is a naturally occurring compound derived from various fungal species, particularly within the Aspergillus genus. This compound has garnered attention due to its significant biological activities, including its potential as a precursor in the biosynthesis of other bioactive metabolites. This article delves into the biological activity of DE, exploring its biosynthetic pathways, pharmacological properties, and implications for future research.

Biosynthesis of this compound

This compound is synthesized through a complex biosynthetic pathway involving several enzymatic steps. It is primarily produced by certain Aspergillus species, which utilize a series of enzymes encoded by specific gene clusters. Research indicates that the transformation of brevianamide F (BF) into DE involves the action of the enzyme BvnC, which catalyzes the conversion in vivo and in vitro under specific conditions .

Key Enzymatic Steps

- BvnA : Initiates the biosynthetic pathway.

- BvnC : Converts BF to DE.

- BvnB and BvnD : Further modify DE into other metabolites.

- BvnE : Plays a crucial role in controlling product profiles during biosynthesis .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has been studied for its effects on various cellular processes and its potential therapeutic applications.

Antimicrobial Activity

DE has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Research indicates that DE may exhibit anticancer activity. In vitro studies have suggested that DE can induce apoptosis in cancer cell lines, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo .

Case Studies and Research Findings

Several studies have focused on the biological activity of DE, highlighting its potential applications:

-

Feeding Studies with Isotopically Labeled Compounds :

- Feeding experiments using [^13C] 2-[^15N]-labeled DE to Aspergillus versicolor demonstrated its role as a precursor to various advanced metabolites, including notoamides . These studies provided insights into the metabolic pathways and confirmed the incorporation of DE into significant fungal metabolites.

- Total Synthesis Research :

- Biosynthetic Pathway Elucidation :

Data Tables

The following table summarizes key findings related to the biological activity and synthesis of this compound:

Propiedades

IUPAC Name |

(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGNSEAHJVSMAJ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956110 | |

| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34610-68-9 | |

| Record name | Deoxybrevianamide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34610-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxybrevianamide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034610689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYBREVIANAMIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20E60VAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Deoxybrevianamide E?

A1: this compound is characterized by its indole diketopiperazine core structure, featuring a prenyl group attached to the indole moiety. [, , ]

Q2: How is this compound synthesized?

A2: Several synthetic routes to this compound have been explored. One approach involves the condensation of a suitably substituted indole derivative, like 2-(1,1-dimethylallyl)-3-dimethylaminomethylindole, with a proline derivative, such as (-)-methyl 1,4-dioxoperhydropyrrolo[1,2-a]pyrazine-3-carboxylate. [] Another strategy utilizes 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene as a starting material. [] Innovative methods for constructing the 2,3-disubstituted indole core have also been reported, showcasing the versatility in synthesizing this compound. []

Q3: What is known about the biosynthesis of this compound?

A3: Studies suggest that the biosynthesis of this compound might involve a pinacol-type rearrangement of the isoprenyl unit. This intriguing rearrangement could be a key step in forming the compound's characteristic structure. [, ]

Q4: Have there been studies on the rearrangement reactions of compounds related to this compound?

A4: Yes, researchers have investigated the acid-catalyzed rearrangements of cyclo-L-prolyl-L-[Na-(3,3-dimethylallyl)]tryptophyl, a compound structurally related to this compound. Interestingly, these studies did not observe the formation of this compound, highlighting the specific conditions required for its biosynthesis. []

Q5: From which natural sources has this compound been isolated?

A5: this compound has been isolated from various fungal species. One such source is the mangrove-derived fungus Penicillium sp., which produces this compound alongside other interesting metabolites. [] Furthermore, Aspergillus protuberus has been identified as another fungal source of this compound. [, ]

Q6: Has this compound been found in other Aspergillus species?

A6: Yes, a study investigating Aspergillus creber identified this compound as one of its metabolites, showcasing the presence of this compound in different species within the Aspergillus genus. []

Q7: What are the potential applications of this compound?

A7: While this compound itself hasn't revealed specific applications yet, its structural similarities to other bioactive prenylated indole diketopiperazine alkaloids suggest possible avenues for future research. For instance, gypsetin, a related compound, exhibits acyl-CoA: cholesterol acyltransferase inhibitory activity. [] Further investigation into the bioactivity of this compound could potentially uncover valuable applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.